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molecular formula C11H8ClN B1585998 2-Chloro-3-phenylpyridine CAS No. 31557-57-0

2-Chloro-3-phenylpyridine

Cat. No. B1585998
M. Wt: 189.64 g/mol
InChI Key: GUIPMNNQJZQJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04757073

Procedure details

A solution of 2-chloro-3-cyanopyridine (VII; 2.0 g, 0.01 mole) in methylene chloride was treated dropwise with a 1M solution of DABAL-H in methylene chloride (0.03 mole, 33 mL) at -78°. The solution turned from a colorless to a bright yellow-orange color during the addition, and the stirring was continued for 3 hr at -78°. The mixture was treated with 3N HCl (75 mL) which rapidly warmed the reaction to -10°. The rate of addition was regulated so as to maintain the reaction temperature below 0°. The solution was treated dropwise with 10% sodium hydroxide solution which formed a bright yellow emulsion which was filtered through sintered glass. The collected aluminum salts were exhaustively washed with methylene chloride, filtered, and the filtrate dried (MgSO4). Concentration of the organic solution in vacuo gave a yellow solid which was purified by Kugelrohr distillation (60°/0.4 Torr.) affording 0.46 g (33%) of 2-chloro-3-pyridinecarboxaldehyde (VI) as a white solid, m.p. 48°.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]#N)=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[OH-].[Na+]>C(Cl)Cl>[Cl:1][C:2]1[C:7]([C:8]2[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC=C1C#N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
33 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
during the addition
TEMPERATURE
Type
TEMPERATURE
Details
rapidly warmed
CUSTOM
Type
CUSTOM
Details
the reaction to -10°
ADDITION
Type
ADDITION
Details
The rate of addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below 0°
CUSTOM
Type
CUSTOM
Details
formed a bright yellow emulsion which
FILTRATION
Type
FILTRATION
Details
was filtered through sintered glass
WASH
Type
WASH
Details
The collected aluminum salts were exhaustively washed with methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Concentration of the organic solution in vacuo gave a yellow solid which
DISTILLATION
Type
DISTILLATION
Details
was purified by Kugelrohr distillation (60°/0.4 Torr.)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=CC=C1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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